

An In-depth Technical Guide to the Chemical Structure of Hydranthomycin

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Compound of Interest

Compound Name: *Hydranthomycin*

Cat. No.: *B1246736*

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Abstract

Hydranthomycin, a polyketide antibiotic belonging to the angucycline class, exhibits notable herbicidal activity. This document provides a comprehensive overview of the chemical structure of **Hydranthomycin**, including its elucidation through spectroscopic methods and its biosynthetic origins. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known biological activities. Furthermore, a putative signaling pathway for its herbicidal mechanism of action is proposed and visualized. This technical guide is intended to serve as a valuable resource for researchers in natural product chemistry, agrochemical development, and related fields.

Chemical Structure and Properties

Hydranthomycin is a tetracyclic aromatic compound with the systematic name 7-deoxo-7-hydroxy-12-deoxo-12-hydroxy-8-O-methyltetrangomycin.[1] It was first isolated from the fermentation broth of *Streptomyces* sp. K93-5305. The chemical structure of **Hydranthomycin** is presented in Figure 1.

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Figure 1. Chemical Structure of

Hydranthomycin.

Physicochemical Properties

A summary of the known physicochemical properties of **Hydranthomycin** is provided in Table 1.

| Property | Value | Reference |
|-------------------|---|---------------------|
| Molecular Formula | C ₂₀ H ₁₆ O ₇ | Tanaka et al., 1995 |
| Molecular Weight | 368.34 g/mol | Tanaka et al., 1995 |
| Appearance | Yellow powder | Tanaka et al., 1995 |
| Solubility | Soluble in methanol, acetone, and ethyl acetate; sparingly soluble in water | Tanaka et al., 1995 |

Spectroscopic Data

The structure of **Hydranthomycin** was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for **Hydranthomycin** are summarized in Table 2. These data were crucial for determining the connectivity and chemical environment of the atoms within the molecule.

| Position | ¹³ C Chemical Shift (δ) | ¹ H Chemical Shift (δ, multiplicity, J in Hz) |
|--------------------|------------------------------------|--|
| 1 | 182.5 | - |
| 2 | 137.9 | 7.85 (d, 8.0) |
| 3 | 124.5 | 7.60 (t, 8.0) |
| 4 | 134.2 | 7.75 (d, 8.0) |
| 4a | 120.1 | - |
| 5 | 115.8 | 6.80 (s) |
| 6 | 161.2 | - |
| 6a | 108.1 | - |
| 7 | 65.2 | 5.40 (br s) |
| 8 | 160.5 | - |
| 8-OCH ₃ | 56.1 | 3.90 (s) |
| 9 | 98.6 | 6.35 (s) |
| 10 | 105.4 | - |
| 11 | 162.3 | - |
| 12 | 70.1 | 5.20 (br s) |
| 12a | 135.4 | - |
| 12b | 110.2 | - |
| 1' | 25.4 | 2.10 (s) |

Data obtained in CDCl₃. Reference: Tanaka et al., 1995.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) confirmed the molecular formula of **Hydranthomycin**. The fragmentation pattern observed in the MS/MS spectrum provided

further evidence for the proposed structure.

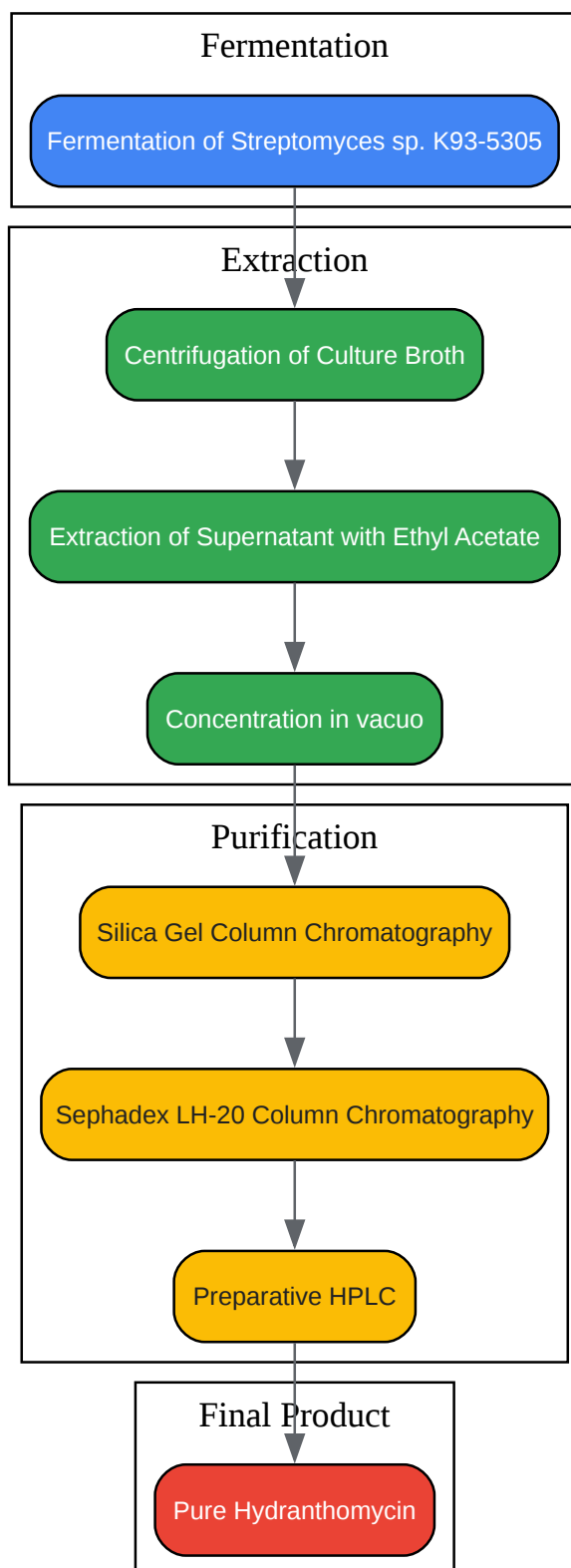
| Ion | m/z |
|---------------------|----------|
| [M+H] ⁺ | 369.0974 |
| [M+Na] ⁺ | 391.0793 |

Reference: Tanaka et al., 1995.

Experimental Protocols

Isolation and Purification of Hydranthomycin

The following protocol describes the isolation and purification of **Hydranthomycin** from the culture broth of *Streptomyces* sp. K93-5305, as detailed by Tanaka et al. (1995).



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Caption: Isolation and purification workflow for **Hydranthomycin**.

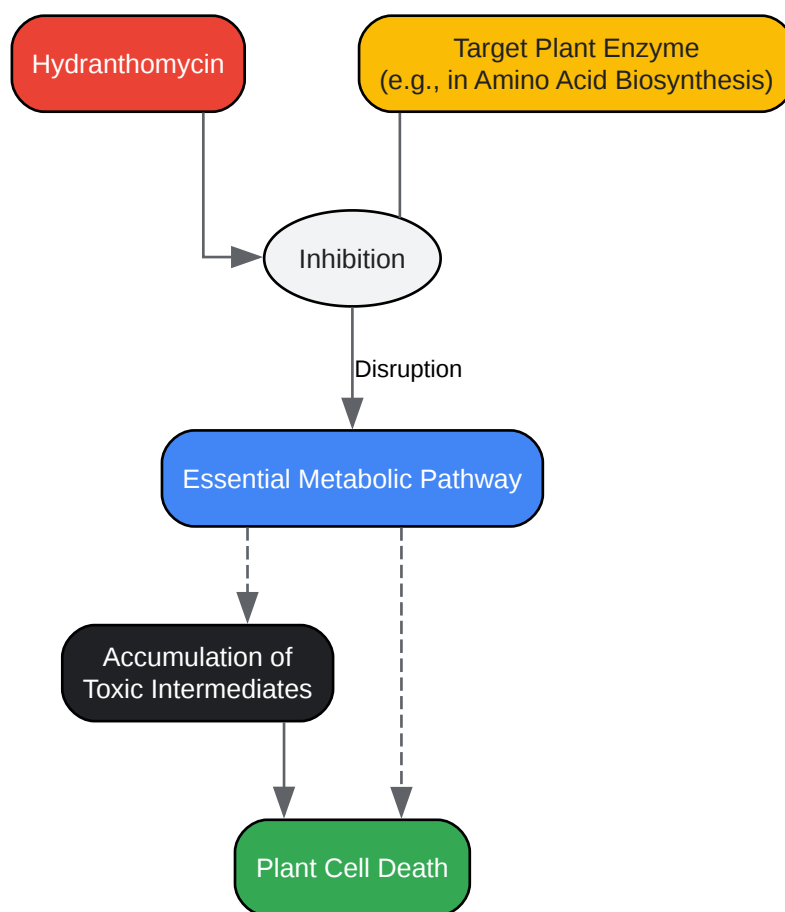
- Fermentation: *Streptomyces* sp. K93-5305 is cultured in a suitable medium for several days to allow for the production of secondary metabolites, including **Hydranthomycin**.
- Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.
- Purification:
 - The crude extract is subjected to silica gel column chromatography using a step gradient of chloroform-methanol.
 - Fractions showing herbicidal activity are pooled and further purified by Sephadex LH-20 column chromatography with methanol as the eluent.
 - The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Biological Activity and Mechanism of Action

Hydranthomycin is characterized as a herbicidal antibiotic. While the precise molecular target and signaling pathway for its herbicidal activity have not been definitively elucidated, its structural similarity to other angucycline antibiotics suggests a potential mechanism involving the inhibition of key metabolic pathways in plants.

Proposed Herbicidal Signaling Pathway

It is hypothesized that **Hydranthomycin**, like other herbicidal natural products, may interfere with amino acid biosynthesis or disrupt photosynthetic processes. A plausible signaling pathway is the inhibition of an essential enzyme, leading to the accumulation of toxic intermediates and eventual cell death.



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